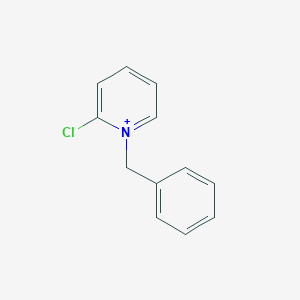

1-Benzyl-2-chloropyridinium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-2-chloropyridinium, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN+ and its molecular weight is 204.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1-Benzyl-2-chloropyridinium is frequently utilized as a reagent in organic synthesis. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules.

Table 1: Applications in Organic Synthesis

Analytical Chemistry

The compound has shown utility in analytical chemistry, particularly in chromatographic methods for determining biological compounds.

Case Study: Chromatographic Method Development

A study demonstrated the use of this compound bromide for the simultaneous determination of thiol compounds such as cysteine and glutathione through derivatization techniques. The optimization of reaction conditions (pH, reagent concentration) significantly improved yield and sensitivity in high-performance liquid chromatography (HPLC) analyses .

Table 2: Analytical Applications

| Application | Methodology | Findings |

|---|---|---|

| Derivatization of Thiols | HPLC-UV method using this compound bromide as a derivatizing agent. | Enhanced detection limits for thiols. |

| Determination of α-Lipoic Acid | Simultaneous reduction and derivatization with this compound bromide. | Effective quantification in plasma samples. |

Corrosion Inhibition

Recent studies have explored the protective effects of this compound halides against acid corrosion of steel. The compound acts as a corrosion inhibitor, providing a protective layer on metal surfaces.

Case Study: Corrosion Protection

Research indicated that this compound halides significantly reduced corrosion rates in acidic environments, demonstrating their potential use in industrial applications where metal protection is critical .

Table 3: Corrosion Inhibition Properties

| Parameter | Value/Description |

|---|---|

| Corrosion Rate Reduction | Up to 90% reduction observed under specific conditions. |

| Mechanism | Forms a protective film on the metal surface, preventing acid attack. |

Biological Applications

Emerging research suggests potential biological applications for this compound, particularly in anticancer therapies.

Case Study: Anticancer Properties

A comparative study highlighted that derivatives of pyridinium compounds exhibited significant anticancer activity against various cancer cell lines, including lung and breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |

化学反应分析

Benzylation of Nucleophiles

1-Benzyl-2-chloropyridinium salts are electrophilic benzyl transfer reagents, enabling the protection of alcohols, carboxylic acids, and other nucleophiles. Key reactions include:

Benzyl Ether Formation

-

Mechanism : The reaction proceeds via an S<sub>N</sub>1-type pathway , where the pyridinium salt generates a benzyl cation intermediate under thermal or acidic conditions. This cation reacts with alcohols to form benzyl ethers .

-

Typical Conditions :

Benzyl Ester Formation

-

Carboxylic acids react with this compound derivatives in the presence of Et<sub>3</sub>N to form benzyl esters .

Reaction Optimization and Solvent Effects

The choice of solvent critically impacts reaction efficiency:

-

Toluene : Preferred for in situ generation of the active reagent via N-methylation of 2-benzyloxypyridine .

-

Trifluorotoluene : Enhances stability of the benzyl cation, improving yields for sterically hindered substrates .

Key Variables

Mechanistic Insights

-

Benzyl Cation Generation : Thermal cleavage of the C–O bond in the pyridinium salt produces a benzyl cation (1 ), which reacts with nucleophiles (e.g., carboxylates or alcohols) .

-

Byproduct Mitigation : Excess Et<sub>3</sub>N or MgO neutralizes residual acid, preventing undesired side reactions .

Scheme 1 : Proposed Mechanism of Benzyl Transfer

-

Pyridinium Salt Activation :

1 Benzyl 2 chloropyridiniumΔBenzyl++2 Chloropyridine -

Nucleophilic Attack :

Benzyl++ROH→Bn OR+H+

Case Study: Benzylation of 2-Pyridyl Benzyl Cyanide

A synthesis protocol using benzyl cyanide and 2-chloropyridine highlights the reagent’s utility :

-

Conditions :

Characterization Data :

Limitations and Challenges

属性

CAS 编号 |

13760-92-4 |

|---|---|

分子式 |

C12H11ClN+ |

分子量 |

204.67 g/mol |

IUPAC 名称 |

1-benzyl-2-chloropyridin-1-ium |

InChI |

InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |

InChI 键 |

AMKSBLQQTYBPGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |

规范 SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |

同义词 |

1-benzyl-2-chloropyridinium BCPB bromide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。